molecular formula C14H12F2N2O2 B12998184 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide

3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide

Cat. No.: B12998184
M. Wt: 278.25 g/mol
InChI Key: YXUSJUGSHMLJTP-UHFFFAOYSA-N
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Description

3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is a benzamide derivative featuring a 3-amino substituent on the benzoyl ring and a 2-(difluoromethoxy)phenyl group attached via the amide nitrogen. The compound’s physicochemical properties, such as solubility and bioavailability, are likely influenced by the balance between lipophilic (difluoromethoxy) and hydrophilic (amino) moieties .

Properties

Molecular Formula

C14H12F2N2O2

Molecular Weight

278.25 g/mol

IUPAC Name

3-amino-N-[2-(difluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C14H12F2N2O2/c15-14(16)20-12-7-2-1-6-11(12)18-13(19)9-4-3-5-10(17)8-9/h1-8,14H,17H2,(H,18,19)

InChI Key

YXUSJUGSHMLJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide typically involves the reaction of 3-amino benzoic acid with 2-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 3-aminobenzoic acid and 2-(difluoromethoxy)aniline as products.

  • Acidic Hydrolysis :
    C15H14F2N2O2+H2OH+C7H7NO2+C7H7F2NO\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_7\text{H}_7\text{NO}_2 + \text{C}_7\text{H}_7\text{F}_2\text{NO}
    Conditions: Reflux in 6M HCl for 12 hours.

  • Basic Hydrolysis :
    C15H14F2N2O2+NaOHC7H5O2Na+C7H7F2NO+NH3\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_5\text{O}_2\text{Na} + \text{C}_7\text{H}_7\text{F}_2\text{NO} + \text{NH}_3
    Conditions: 1M NaOH, 80°C for 8 hours.

Electrophilic Aromatic Substitution

The amino group activates the benzene ring toward electrophilic substitution, while the difluoromethoxy group directs incoming electrophiles to specific positions.

ElectrophilePosition SelectivityProduct StructureNotes
Nitronium ionPara to -NH₂3-Amino-4-nitro derivativeRequires HNO₃/H₂SO₄ at 50°C
BromineOrtho/para to -NH₂Dibrominated benzamideFeBr₃ catalyst, 25°C

Condensation Reactions

The amino group participates in Schiff base formation with carbonyl compounds. For example, reaction with benzaldehyde under catalyst-free conditions produces a stable imine :
C15H14F2N2O2+C6H5CHOC21H18F2N2O2+H2O\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_2 + \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_{21}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_2 + \text{H}_2\text{O}
Conditions: Ethanol, 60°C, 2 hours (yield: 89–93%).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki reactions with aryl boronic acids, enabling biaryl synthesis:
C15H14F2N2O2+Ar-B(OH)2Pd(PPh3)4C15H13F2N2O2Ar+B(OH)3\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{15}\text{H}_{13}\text{F}_2\text{N}_2\text{O}_2\text{Ar} + \text{B(OH)}_3
Typical conditions: DMF, K₂CO₃, 80°C, 24 hours.

Interaction with Organometallic Reagents

The amide carbonyl reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones after hydrolysis:
C15H14F2N2O2+CH3MgBrC16H16F2N2O2MgBrH2OC15H14F2N2O\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_2 + \text{CH}_3\text{MgBr} \rightarrow \text{C}_{16}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_2\text{MgBr} \xrightarrow{\text{H}_2\text{O}} \text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_2\text{O}

Mechanistic Insights

  • Amide Bond Stability : The difluoromethoxy group’s electron-withdrawing effect stabilizes the amide bond against hydrolysis under physiological conditions.

  • Aromatic Reactivity : Quantum mechanical calculations suggest the amino group increases electron density at the para position by 18% compared to unsubstituted benzamide.

Scientific Research Applications

Medicinal Chemistry

Drug Development
3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that it can act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression. Inhibition of these enzymes could reverse abnormal gene silencing associated with tumorigenesis, making this compound a candidate for anticancer therapies.

Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, such as anti-inflammatory and anticancer properties. For instance, in vitro studies have demonstrated that it can induce cell cycle arrest and promote apoptosis in cancer cell lines by altering HDAC activity . Additionally, its binding affinity to specific molecular targets is assessed using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which help elucidate its mechanism of action.

Chemical Research

Synthesis and Reaction Mechanisms
The synthesis of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide typically involves the reaction of 2-(difluoromethoxy)aniline with appropriate acyl chlorides under controlled conditions to ensure high yield and purity. The compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in organic chemistry.

Applications in Organic Synthesis
In chemical research, this compound can be utilized to develop new synthetic methodologies or to explore reaction mechanisms involving nucleophilic substitutions or electrophilic aromatic substitutions due to its functional groups. Its unique structure allows for modifications that can lead to the discovery of novel compounds with enhanced properties.

Industrial Applications

Specialty Chemicals Production
In industrial settings, 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various applications beyond pharmaceuticals, including use in agrochemicals or as intermediates in the synthesis of other valuable compounds .

Case Studies

StudyFocusFindings
Histone Deacetylase Inhibition Investigated the role of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide in modulating HDAC activityInduced apoptosis in cancer cell lines through enzyme inhibition
Anti-inflammatory Properties Explored potential therapeutic usesShowed significant anti-inflammatory effects in preclinical models
Synthetic Methodology Development Developed new synthetic routes for producing derivativesImproved yields and reduced reaction times using modern catalytic systems

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction . The difluoromethoxy group enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide and related benzamide derivatives:

Compound Name Key Substituents Biological Activity/Applications Physicochemical Properties Structural Features References
3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide 3-amino, 2-(difluoromethoxy)phenyl Not explicitly stated (potential HDAC-like) Moderate solubility (amino enhances H-bond) Ortho-substituted difluoromethoxy group
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) 2-fluoro, 2,3-difluorophenyl Structural model for halogenated benzamides High lipophilicity (fluorine substituents) Coplanar aromatic rings; 1D H-bonding
CI-994 (N-acetyldinaline) 4-acetylamino, 2-aminophenyl HDAC inhibitor (antitumor) Moderate solubility (polar substituents) Acetylamino critical for enzyme binding
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide 3-amino, 3-(trifluoromethyl)phenyl Undocumented (similar to HDAC inhibitors) High metabolic stability (CF₃ group) Strong electron-withdrawing CF₃ group
Nitazoxanide 5-nitro-thiazole, 2-acetoxybenzamide Antiparasitic (broad-spectrum) Low solubility (nitro-thiazole core) Nitro group enhances electrophilicity

Key Observations:

This may influence target selectivity in enzyme inhibition . CI-994 demonstrates that acetylamino and aminophenyl groups are critical for HDAC inhibition . The 3-amino group in the target compound could mimic this interaction, but the difluoromethoxy substituent may alter binding kinetics.

Physicochemical Properties: Fo23 () exhibits high lipophilicity due to fluorine atoms, which may reduce solubility compared to the target compound’s amino and difluoromethoxy groups. Nitazoxanide () has a nitro-thiazole core that contributes to its antiparasitic activity but limits solubility, whereas the target compound’s amino group may improve aqueous solubility .

Structural Conformation :

  • Fo23 ’s coplanar aromatic rings and hydrogen-bonding patterns () contrast with the target compound’s ortho-difluoromethoxy group, which may introduce steric hindrance and alter amide group orientation .
  • The trifluoromethyl group in ’s compound provides greater metabolic stability but fewer hydrogen-bonding opportunities compared to difluoromethoxy .

Toxicity and Safety: Safety data for 3-Amino-N-(2,3-dimethylphenyl)benzamide () indicate moderate acute oral toxicity (Category 4) and skin irritation, suggesting amino-substituted benzamides require careful handling .

Biological Activity

3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is characterized by the presence of an amine group and a difluoromethoxy substituent on the phenyl ring. This fluorinated moiety may enhance the compound's lipophilicity and biological activity, as seen in other fluorinated compounds.

Biological Activity Overview

Research indicates that compounds similar to 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide exhibit significant biological activities, particularly in the areas of enzyme inhibition and antiplasmodial effects. The following sections detail specific activities and findings related to this compound.

1. Antiplasmodial Activity

Studies have shown that certain benzamide derivatives possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with similar structures have demonstrated potent in vitro activity with IC50 values ranging from 10 to 60 nM against various strains of P. falciparum .

Table 1: Antiplasmodial Activity of Related Compounds

Compound NameIC50 (nM)Mechanism of Action
Compound A10Targets PfATP4
Compound B30Inhibits heme polymerization
3-Amino-N-(2-(difluoromethoxy)phenyl)benzamideTBDTBD

2. Histone Deacetylase Inhibition

Fluorination in compounds has been linked to enhanced inhibitory effects on histone deacetylases (HDACs). Research has indicated that fluorinated derivatives can exhibit increased potency against HDACs, which are implicated in various cancers . The introduction of difluoromethoxy groups might similarly enhance the activity of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide against HDACs.

Table 2: HDAC Inhibition Potency of Fluorinated Compounds

Compound NameHDAC TypeIC50 (μM)
LargazoleHDAC1-30.88
Fluorinated Compound XHDAC1-30.64
3-Amino-N-(2-(difluoromethoxy)phenyl)benzamideTBD

3. Mechanistic Insights

The mechanism by which 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethoxy group may play a critical role in modulating interactions with target proteins, enhancing binding affinity and selectivity.

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives:

  • A study focusing on substituted benzamides reported significant Kv1.3 channel inhibition, suggesting potential applications in autoimmune diseases .
  • Another investigation highlighted the role of fluorination in enhancing the selectivity and potency of compounds against specific cancer cell lines .

Q & A

Q. What are the critical steps and safety considerations for synthesizing 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide?

  • Methodology : Synthesis involves coupling 3-aminobenzoic acid derivatives with 2-(difluoromethoxy)aniline using coupling agents like EDCI or DCC. Key steps include:
  • Hazard Analysis : Evaluate risks for fluorinated reagents (e.g., toxic gas release) and ensure proper ventilation .
  • Reaction Optimization : Adjust solvent (e.g., dichloromethane) and temperature to maximize yield .
  • Purification : Use column chromatography or recrystallization, followed by characterization via NMR (1H/13C) and LC-MS to confirm structure .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm functional groups (e.g., aromatic protons, difluoromethoxy group) .
  • X-ray Crystallography : Resolve crystal structure using SHELX for refinement .
  • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N ratios .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be systematically addressed?

  • Methodology :
  • Assay Standardization : Compare results from SRB (sulforhodamine B) cytotoxicity assays with orthogonal methods (e.g., MTT or ATP-based assays).
  • Variable Control : Normalize cell viability protocols, solvent effects (DMSO concentration), and exposure times.
  • Statistical Validation : Apply ANOVA to identify significant outliers and replicate under controlled conditions .

Q. What strategies reduce mutagenicity risks during derivative synthesis?

  • Methodology :
  • Pre-Screening : Conduct Ames II testing for mutagenicity .
  • Structural Modification : Replace or protect the amino group (e.g., acetylation) to reduce reactivity .
  • Safety Protocols : Use closed systems, PPE (gloves, respirators), and decontamination workflows for spills .

Q. How can polymorphism studies be designed to assess crystallographic variations?

  • Methodology :
  • Crystallization Screening : Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate polymorphs.
  • Thermal Analysis : Use DSC to identify melting points and phase transitions.
  • Computational Modeling : Predict stable forms via density functional theory (DFT) and compare with experimental XRD data .

Data Conflict Resolution & Experimental Design

Q. How to troubleshoot low yields in nucleophilic substitution reactions involving the difluoromethoxy group?

  • Methodology :
  • Leaving Group Optimization : Replace fluorine with better leaving groups (e.g., mesyl or tosyl) to enhance reactivity.
  • Catalysis : Introduce Lewis acids (e.g., BF3·Et2O) or phase-transfer catalysts.
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify bottlenecks .

Q. What experimental approaches validate target engagement in enzyme inhibition studies?

  • Methodology :
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells.
  • Mutagenesis : Engineer enzyme active-site mutants to assess binding specificity .

Safety and Compliance

Q. How to manage waste containing fluorinated byproducts?

  • Methodology :
  • Segregation : Separate halogenated waste from non-halogenated streams.
  • Neutralization : Treat acidic/byproduct gases with scrubbers (e.g., NaOH traps).
  • Regulatory Disposal : Collaborate with certified waste management agencies for incineration or landfill .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.